2-Chloropropionic acid

Acidity pKa Reactivity

2-Chloropropionic acid (CAS 28554-00-9 refers to the (S)-enantiomer; racemate CAS 598-78-7) is the simplest chiral chlorocarboxylic acid, with the formula CH₃CHClCOOH. As a colorless liquid or white crystalline solid at ambient temperature , it features a single stereocenter at the α-carbon, making it readily available as a single enantiomer.

Molecular Formula C3H5ClO2
CH3CHClCOOH
C3H5ClO2
Molecular Weight 108.52 g/mol
CAS No. 28554-00-9
Cat. No. B1206957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropionic acid
CAS28554-00-9
Synonyms2-chloropropionate
2-chloropropionic acid
2-chloropropionic acid, (S)-isomer
2-chloropropionic acid, sodium salt
sodium-2-chloropropionate
Molecular FormulaC3H5ClO2
CH3CHClCOOH
C3H5ClO2
Molecular Weight108.52 g/mol
Structural Identifiers
SMILESCC(C(=O)O)Cl
InChIInChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
InChIKeyGAWAYYRQGQZKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.22 M
SOL IN ALL PROP IN WATER, ALC, ETHER;  SOL IN ACETONE
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropionic Acid (CAS 28554-00-9) for Procurement: Core Identity and Distinguishing Features


2-Chloropropionic acid (CAS 28554-00-9 refers to the (S)-enantiomer; racemate CAS 598-78-7) is the simplest chiral chlorocarboxylic acid, with the formula CH₃CHClCOOH [1]. As a colorless liquid or white crystalline solid at ambient temperature [1], it features a single stereocenter at the α-carbon, making it readily available as a single enantiomer [2]. The compound serves as a versatile C3 building block bearing both a carboxylic acid handle and an α-chloro leaving group, enabling its use in etherification, esterification, and nucleophilic displacement reactions . Its procurement value lies in its chiral purity and bifunctional reactivity, which differentiate it from achiral halogenated acids and positional isomers in synthetic applications.

Why 2-Chloropropionic Acid (CAS 28554-00-9) Cannot Be Interchanged with Generic Analogs


Substituting 2-chloropropionic acid with structurally similar analogs introduces quantifiable differences in acidity, reactivity, and chiral outcome that directly impact synthetic efficiency and product quality. Positional isomers such as 3-chloropropionic acid exhibit significantly weaker acidity (ΔpKa ≈ 1.15–1.19), altering reaction kinetics and base requirements [1]. Halogen-substituted analogs (e.g., 2-bromopropionic acid) demonstrate divergent leaving group propensity in nucleophilic substitution, affecting both reaction rate and byproduct profile [2]. Most critically, the racemic mixture (CAS 598-78-7) cannot replace the single (S)-enantiomer (CAS 28554-00-9) in stereospecific syntheses of optically active herbicides and pharmaceuticals, as the chiral integrity of the α-carbon directly translates to the biological activity of downstream products [3].

2-Chloropropionic Acid (CAS 28554-00-9): Quantitative Differentiation Evidence Guide


Enhanced Acidity of 2-Chloropropionic Acid Relative to 3-Chloropropionic Acid

2-Chloropropionic acid demonstrates markedly higher acidity than its positional isomer 3-chloropropionic acid. The α-chloro substitution exerts a stronger inductive electron-withdrawing effect on the carboxyl group compared to β-substitution [1]. This acidity difference translates to faster esterification kinetics and more efficient deprotonation under milder basic conditions in industrial etherification processes [2].

Acidity pKa Reactivity Positional Isomer

Stereochemical Purity of (S)-2-Chloropropionic Acid Enables Downstream Herbicide Bioactivity

The (S)-enantiomer of 2-chloropropionic acid (CAS 28554-00-9) serves as the essential chiral building block for synthesizing optically pure aryloxyphenoxypropionic acid herbicides including dichlorprop and mecoprop [1]. The stereochemistry at the α-carbon is directly transferred to the final herbicide product, where only the (R)-enantiomer of the herbicide exhibits herbicidal activity [2]. Using racemic 2-chloropropionic acid (CAS 598-78-7) would yield an equimolar mixture of active and inactive herbicide enantiomers, effectively reducing potency by 50% .

Chiral Synthesis Enantiomeric Excess Herbicide Aryloxyphenoxypropionic Acid

Lipase-Catalyzed Kinetic Resolution: Differential Reactivity of (S)- vs (R)-2-Chloropropionic Acid Esters

In lipase-catalyzed esterification of 2-chloropropionic acid, enantioselectivity can be reversed by choice of alcohol nucleophile. Using lipase from Candida cylindracea, straight-chain alcohols preferentially esterify the (R)-acid, whereas alcohols bearing substituents at both α- and β-positions preferentially esterify the (S)-acid [1]. This tunable enantioselectivity provides a quantifiable basis for selecting the appropriate enantiomer or designing enantioselective synthesis routes.

Enzymatic Resolution Lipase Enantioselectivity Biocatalysis

Analytical Benchmark: Standard Specific Rotation [α]D²⁰ = -13.94° for Optical Purity Validation

A validated HPLC method using precolumn derivatization with 1-naphthylamine and Chiralcel OD-H column separation established the standard specific rotation of 2-chloropropionic acid as [α]D²⁰ = -13.94° (neat, dl. 2547) with an enantiomeric excess of 97.9% [1]. This value serves as an industry benchmark for incoming quality control of (S)-2-chloropropionic acid (CAS 28554-00-9) lots. Deviation from this value indicates racemization or contamination with the (R)-enantiomer, which would compromise downstream stereospecific syntheses [2].

Optical Rotation Quality Control HPLC Enantiomeric Purity

2-Chloropropionic Acid (CAS 28554-00-9): Optimal Application Scenarios Based on Verified Evidence


Synthesis of Optically Pure Aryloxyphenoxypropionic Acid Herbicides (Dichlorprop, Mecoprop)

The (S)-enantiomer (CAS 28554-00-9) is the required building block for manufacturing optically pure aryloxyphenoxypropionic acid herbicides. In the synthetic route, (S)-2-chloropropionic acid undergoes etherification with phenol derivatives with inversion of configuration to yield (R)-phenoxypropionic acid intermediates [1]. The stereochemical integrity of the starting material directly determines the enantiomeric purity of the final herbicide product, as only the (R)-enantiomer of herbicides such as dichlorprop and mecoprop exhibits herbicidal activity against grassy weeds [2]. Using the racemate would produce a 50:50 mixture of active and inactive herbicide, requiring costly resolution steps or resulting in wasted material .

Chiral Intermediate for Pharmaceutical Synthesis Requiring Stereochemical Control

(S)-2-Chloropropionic acid serves as a chiral C3 synthon in pharmaceutical synthesis, particularly in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) including ibuprofen analogs [1]. The α-chloro substituent provides a reactive handle for nucleophilic displacement while the chiral center enables asymmetric induction in subsequent steps. Patented processes describe its use in synthesizing optically active intermediates for drugs via stereospecific displacement reactions, where the configuration at the α-carbon is either retained or predictably inverted depending on reaction conditions [2].

Biocatalytic Processes Requiring Tunable Enantioselectivity via Substrate Engineering

In enzymatic resolution and biocatalytic synthesis, the enantioselectivity of lipase-catalyzed reactions with 2-chloropropionic acid can be reversed by rational selection of the alcohol nucleophile [1]. Straight-chain alcohols preferentially esterify the (R)-acid, whereas alcohols with α- and β-substituents preferentially esterify the (S)-acid. This tunable selectivity makes (S)-2-chloropropionic acid (CAS 28554-00-9) a strategic choice for process development where reaction conditions—rather than enzyme engineering—can be used to achieve desired stereochemical outcomes [2].

Quality Control Reference Standard for Chiral Purity Verification of Incoming Material

The established standard specific rotation of [α]D²⁰ = -13.94° (neat) at 97.9% ee provides a validated benchmark for incoming quality control of (S)-2-chloropropionic acid lots [1]. Procurement specifications should require certificate of analysis confirming optical rotation within accepted tolerance; deviation indicates racemization or contamination with the (R)-enantiomer. This rapid polarimetric verification protects downstream stereospecific syntheses—particularly herbicide and pharmaceutical manufacturing—from the costs associated with using mislabeled or degraded chiral material [2].

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